H-Phe-OtBu.HCl
Overview
Description
H-Phe-OtBu.HCl, also known as tert-Butyl L-Phenylalaninate Hydrochloride, is a derivative of the amino acid phenylalanine. This compound is widely used in peptide synthesis and serves as a building block in the preparation of various peptides and proteins. It is characterized by its white to off-white solid appearance and has a molecular weight of 257.76 g/mol .
Mechanism of Action
Target of Action
H-Phe-OtBu.HCl, also known as tert-Butyl3-phenyl-L-alaninate hydrochloride, is a derivative of the amino acid phenylalanine
Mode of Action
They are known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Result of Action
It has been suggested that amino acid derivatives can influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Phe-OtBu.HCl typically involves the esterification of L-phenylalanine with tert-butanol in the presence of an acid catalyst, followed by the formation of the hydrochloride salt. The reaction conditions often include:
Esterification: L-phenylalanine is reacted with tert-butanol in the presence of a strong acid such as hydrochloric acid or sulfuric acid.
Hydrochloride Formation: The resulting tert-butyl ester is then treated with hydrochloric acid to form the hydrochloride salt
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large quantities of L-phenylalanine and tert-butanol are reacted in industrial reactors.
Purification: The product is purified through crystallization or recrystallization to achieve high purity levels.
Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications
Chemical Reactions Analysis
Types of Reactions
H-Phe-OtBu.HCl undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield L-phenylalanine and tert-butanol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.
Oxidation and Reduction: Although less common, the phenylalanine moiety can undergo oxidation and reduction reactions under specific conditions
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and a strong acid or base.
Substitution: Requires nucleophiles such as amines or alcohols and appropriate reaction conditions.
Oxidation and Reduction: Involves oxidizing agents like potassium permanganate or reducing agents like sodium borohydride
Major Products
Hydrolysis: Produces L-phenylalanine and tert-butanol.
Substitution: Yields various substituted phenylalanine derivatives.
Oxidation and Reduction: Results in oxidized or reduced forms of phenylalanine
Scientific Research Applications
H-Phe-OtBu.HCl has numerous applications in scientific research, including:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Biological Studies: Serves as a model compound in studies of amino acid derivatives and their biological activities.
Pharmaceutical Research: Investigated for its potential therapeutic applications and as a precursor in drug development.
Industrial Applications: Utilized in the production of various biochemical products and as an intermediate in chemical synthesis
Comparison with Similar Compounds
Similar Compounds
tert-Butyl L-Alaninate Hydrochloride: Similar in structure but derived from alanine instead of phenylalanine.
tert-Butyl L-Valinate Hydrochloride: Derived from valine and used in similar applications.
tert-Butyl L-Leucinate Hydrochloride: Derived from leucine and used in peptide synthesis
Uniqueness
H-Phe-OtBu.HCl is unique due to its phenylalanine moiety, which imparts specific chemical and biological properties. The presence of the aromatic phenyl group distinguishes it from other tert-butyl amino acid derivatives, making it particularly useful in the synthesis of peptides that require phenylalanine residues .
Properties
IUPAC Name |
tert-butyl (2S)-2-amino-3-phenylpropanoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-13(2,3)16-12(15)11(14)9-10-7-5-4-6-8-10;/h4-8,11H,9,14H2,1-3H3;1H/t11-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDMCEXDXULPJPG-MERQFXBCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CC=CC=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CC1=CC=CC=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15100-75-1 | |
Record name | L-Phenylalanine, 1,1-dimethylethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15100-75-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-butyl 3-phenyl-L-alaninate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.578 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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